molecular formula C8H5ClN2O2 B2711641 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1503889-91-5

3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2711641
CAS No.: 1503889-91-5
M. Wt: 196.59
InChI Key: LNPOZXWVXWPVSG-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and biaryl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of fluorescent probes and sensors for detecting pH changes and metal ions.

Mechanism of Action

The mechanism of action of 3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or bind to DNA, affecting gene expression. The exact molecular targets and pathways involved vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which influences its reactivity and biological activity. Compared to 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, the position of the chlorine atom and the carboxylic acid group can lead to different chemical behaviors and biological effects. Similarly, the presence of a bromine atom in 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid can result in distinct reactivity patterns. The dimethyl substitution in 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide also alters its chemical and biological properties compared to the chloro-substituted compound.

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted imidazo[1,2-a]pyridine core with a carboxylic acid functional group. This specific arrangement contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases and enzymes involved in critical cellular processes. For instance, it may interfere with the activity of certain protein kinases, which are pivotal in cancer cell proliferation and survival pathways .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). High throughput screening has identified it as a potent inhibitor with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
  • Anticancer Potential : Research indicates that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumor growth.

Biological Activity Overview

Activity Type Description Efficacy
AntimicrobialEffective against Mtb and other bacterial strainsMIC 0.03 - 5.0 μM
AnticancerInhibits proliferation in cancer cell linesSignificant growth inhibition
Enzyme InhibitionTargets kinases involved in critical metabolic pathwaysEffective at low concentrations
AntifungalExhibits antifungal activity against various strainsPromising results in preliminary studies

Case Studies and Research Findings

  • Antituberculosis Activity : A study by Abrahams et al. demonstrated that derivatives of imidazo[1,2-a]pyridine, including the target compound, showed significant activity against both replicating and non-replicating forms of Mtb. The most potent derivatives were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific substituents on the imidazo ring for enhanced efficacy .
  • Kinase Targeting : Research has indicated that this compound can act as a selective inhibitor of certain serine/threonine kinases within the AGC kinase family. This interaction is crucial for regulating cellular metabolism and growth, making it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition Studies : In vitro assays have shown that this compound exhibits competitive inhibition against key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory potential compared to other derivatives .

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPOZXWVXWPVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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